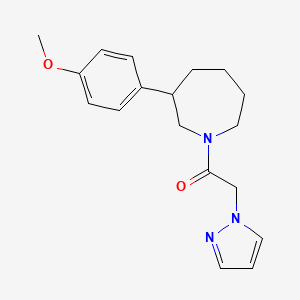

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-23-17-8-6-15(7-9-17)16-5-2-3-11-20(13-16)18(22)14-21-12-4-10-19-21/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBQTKYQODSIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Azepane Ring: Starting with a suitable precursor, such as 4-methoxyphenylamine, the azepane ring can be formed through cyclization reactions.

Attachment of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction with a suitable pyrazole derivative.

Final Coupling: The final step involves coupling the azepane and pyrazole intermediates through a carbonylation reaction to form the ethanone linkage.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens and organometallic compounds.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

Key Observations :

- Sodium ethoxide-mediated alkylation (68% yield in ) highlights challenges in sterically congested systems .

Spectral Data Comparison

Table 3: Spectral Signatures of Selected Compounds

Key Observations :

- IR carbonyl stretches (~1700 cm⁻¹) are consistent across ethanone derivatives .

- Aromatic proton signals in ¹H NMR (δ 6.2–7.8) and methyl/methoxy group shifts (δ 2.5–3.9) align with substituent electronic environments .

Biological Activity

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that combines a pyrazole ring and an azepane structure, which suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2. The unique combination of the pyrazole and azepane rings imparts distinct chemical properties that enhance its biological activity. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring containing two nitrogen atoms, known for its diverse reactivity and biological relevance. |

| Azepane Ring | A six-membered saturated ring with one nitrogen atom, contributing to the compound's structural diversity. |

| Methoxy Group | Enhances solubility and may influence biological interactions. |

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, related compounds in the pyrazole family have demonstrated IC50 values ranging from 0.11 to 2.78 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects likely involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have indicated that derivatives of similar structures can induce apoptosis through the activation of caspases and upregulation of p53 expression .

Anti-inflammatory Properties

Initial assessments also point towards anti-inflammatory activity, which could be attributed to the modulation of inflammatory mediators such as cytokines. The presence of the methoxy group may enhance the compound's ability to penetrate biological membranes, facilitating its action at target sites.

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound:

- Study on Pyrazole Derivatives : A study highlighted that pyrazole derivatives showed promising cytotoxicity against cancer cell lines, with modifications in substituents leading to varying degrees of potency .

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of related compounds, revealing significant tumor growth inhibition when administered at specific dosages .

Research Findings

Recent findings emphasize the necessity for further research into the pharmacodynamics and pharmacokinetics of this compound:

Q & A

What are the common synthetic routes for 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Formation of the azepane ring via cyclization or substitution reactions. For example, azepane derivatives are often synthesized using reductive amination or ring-expansion strategies.

- Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Step 3: Incorporation of the pyrazole moiety through condensation reactions. Pyrazole rings are commonly formed using hydrazine derivatives reacting with diketones or via cyclocondensation .

- Step 4: Final assembly of the ethanone linker, often employing alkylation or acylation reactions under controlled pH and temperature .

Key reagents include acyl chlorides, hydrazines, and transition metal catalysts. Solvents like DMF or toluene are used under inert atmospheres to prevent oxidation .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the azepane ring conformation, methoxyphenyl substituent position, and pyrazole connectivity. For example, δ 8.33 ppm (pyrazole C5-H) and δ 7.10 ppm (methoxyphenyl protons) are diagnostic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]+) and validates the molecular formula (e.g., C19H23N3O2) .

- X-ray Crystallography: SHELXL software is used for crystal structure refinement, providing bond angles and stereochemical details .

How can reaction conditions be optimized to improve synthesis yield?

Level: Advanced

Answer:

- Temperature Control: Lower temperatures (0–5°C) during pyrazole formation reduce side reactions, while higher temperatures (80–100°C) accelerate ring-closing steps .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes byproducts in cyclization .

- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for methoxyphenyl introduction .

- Purification: Automated flash chromatography or recrystallization in ethanol/water mixtures increases purity (>95%) .

What computational methods model the compound’s interactions with biological targets?

Level: Advanced

Answer:

- Molecular Docking: Software like AutoDock Vina predicts binding affinities to receptors (e.g., kinases or GPCRs) by simulating interactions between the pyrazole moiety and active sites .

- QSAR Studies: Quantitative Structure-Activity Relationship models correlate structural features (e.g., methoxy group electronegativity) with bioactivity .

- DFT Calculations: Density Functional Theory analyzes electronic properties, such as HOMO-LUMO gaps, to explain reactivity trends .

How can researchers resolve contradictions in reported bioactivity data?

Level: Advanced

Answer:

- Assay Standardization: Use validated cell lines (e.g., human neuroblastoma SH-SY5Y) and replicate experiments to minimize variability .

- Structural Analog Comparison: Compare data with fluorophenyl or chlorophenyl analogs to isolate substituent-specific effects .

- Meta-Analysis: Pool results from cytotoxicity (e.g., MTS assays) and receptor-binding studies to identify consensus trends .

What structural features influence the compound’s reactivity?

Level: Basic

Answer:

- Azepane Ring: The seven-membered ring introduces steric hindrance, affecting nucleophilic substitution rates .

- 4-Methoxyphenyl Group: Electron-donating methoxy substituents enhance aromatic ring reactivity in electrophilic substitutions .

- Pyrazole Moiety: The sp2-hybridized nitrogen atoms participate in hydrogen bonding, influencing solubility and target interactions .

What strategies mitigate instability during synthesis?

Level: Advanced

Answer:

- Inert Atmosphere: Use argon or nitrogen to prevent oxidation of sensitive intermediates (e.g., thioether linkages) .

- Low-Temperature Storage: Store azepane intermediates at -20°C to avoid ring-opening reactions .

- Stabilizing Additives: Add antioxidants (e.g., BHT) during prolonged reactions to protect unsaturated bonds .

How is regioselectivity achieved in derivatization reactions?

Level: Basic

Answer:

- Directing Groups: The methoxyphenyl substituent directs electrophilic attacks to para positions via resonance effects .

- Steric Control: Bulky groups on the azepane ring favor substitution at less hindered sites (e.g., C3 over C2) .

- Catalytic Selectivity: Enzymatic catalysts or chiral ligands enforce regioselectivity in asymmetric syntheses .

What in vitro models assess the compound’s bioactivity?

Level: Advanced

Answer:

- Cytotoxicity Assays: MTS or MTT assays in fibroblast (e.g., L929) and cancer cell lines (e.g., neuroblastoma) quantify IC50 values .

- Enzyme Inhibition: Fluorescence-based assays measure inhibition of kinases or proteases using purified enzymes .

- Membrane Permeability: Caco-2 cell monolayers predict blood-brain barrier penetration .

How is target engagement validated in cellular assays?

Level: Advanced

Answer:

- Competitive Binding: Radioligand displacement assays (e.g., using [3H]-labeled analogs) confirm receptor affinity .

- CRISPR Knockout: Target gene knockout in cell lines (e.g., HEK293) eliminates bioactivity if the compound is target-specific .

- Pathway Analysis: RNA sequencing identifies downstream gene expression changes (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.